(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475093
InChI: InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3/t9-/m0/s1
SMILES: CCN(CCN)C1CCN(C1)C
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13475093

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine -

Specification

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name N'-ethyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine
Standard InChI InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Standard InChI Key QMBZIMOJDMMJJE-VIFPVBQESA-N
Isomeric SMILES CCN(CCN)[C@H]1CCN(C1)C
SMILES CCN(CCN)C1CCN(C1)C
Canonical SMILES CCN(CCN)C1CCN(C1)C

Introduction

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral compound featuring a pyrrolidine ring and an ethane-1,2-diamine backbone. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound is known for its potential applications as a chiral ligand in asymmetric synthesis and as a precursor for drug development due to its biological activity .

Synthesis and Purification

The synthesis of (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves several key steps, requiring careful control of temperature and pH to optimize yield and purity. Purification methods such as chromatography are often employed to isolate the desired compound from by-products.

Chemical Reactions and Applications

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo several chemical reactions typical for amines and heterocycles. The choice of reagents and conditions significantly influences the reaction outcomes. Its applications include potential uses in medicinal chemistry as a chiral ligand and in drug development due to its biological activity.

Mechanism of Action

The mechanism of action for (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets such as receptors or enzymes. As a ligand, it may modulate the activity of these targets, influencing various biological pathways. The exact mechanisms are still under investigation, particularly regarding its therapeutic potential.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamineC₉H₁₈N₂Not specifiedPyrrolidine ring and ethane-1,2-diamine backbone
(R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamineC₉H₂₁N₃171.28 g/molSimilar structure but with an additional nitrogen atom
N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamineC₈H₁₉N₃157.26 g/molFeatures a methyl group linking the pyrrolidine ring to the diamine backbone

Research Findings and Future Directions

Research on (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is ongoing, with a focus on its potential applications in medicinal chemistry and drug development. Further studies are needed to fully explore its biological activity and therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator